molecular formula C10H10NO+ B128150 cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium CAS No. 142044-37-9

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

Cat. No. B128150
CAS RN: 142044-37-9
M. Wt: 160.19 g/mol
InChI Key: ONKBGDHSUHECFS-ZJUUUORDSA-N
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Description

Quinolinium salts are a type of quaternary ammonium compound where the nitrogen atom is part of a quinoline ring . The “cis-(±)-1a,7b” part of the name suggests that this compound may have stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but different three-dimensional orientations .


Molecular Structure Analysis

Quinolinium salts are characterized by a positively charged nitrogen atom within a quinoline ring . The “cis-(±)-1a,7b” part of the name suggests that this compound may have stereoisomers . The exact molecular structure would depend on the specific substituents attached to the quinoline ring.


Chemical Reactions Analysis

Quinolinium salts, as a type of quaternary ammonium compound, are generally stable but can participate in various reactions depending on their substituents . They can act as phase-transfer catalysts, promoting reactions between compounds in different phases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium” would depend on its exact structure . Quinolinium salts are generally soluble in water and polar organic solvents due to their ionic nature .

Mechanism of Action

The mechanism of action of quinolinium salts can vary widely depending on their structure and the context in which they are used . For example, some quinolinium salts have been studied for their antimicrobial properties, where they may disrupt cell membranes or interfere with essential cellular processes .

Safety and Hazards

The safety and hazards associated with a specific quinolinium salt would depend on its exact structure . In general, quaternary ammonium compounds can be irritating to the skin and eyes, and may be harmful if swallowed or inhaled .

Future Directions

Research into quinolinium salts and related compounds is ongoing, with potential applications in areas such as materials science, catalysis, and medicine . The specific future directions for “cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium” would depend on its unique properties and potential applications.

properties

IUPAC Name

(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBGDHSUHECFS-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931320
Record name 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

CAS RN

142044-37-9
Record name Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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